molecular formula C23H28N2O3S B7476883 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B7476883
M. Wt: 412.5 g/mol
InChI Key: GCSSTMJQJCIMRN-UHFFFAOYSA-N
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Description

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a cyclohexylmethyl carbamoyl group and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Cyclohexylmethyl Carbamoyl Group: The cyclohexylmethyl carbamoyl group can be introduced by reacting cyclohexylmethylamine with a suitable carbamoyl chloride.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the benzamide derivative with a thiol compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-hydroxyphenyl)benzamide
  • **2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-chlorophenyl)benzamide

Uniqueness

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-28-19-13-11-18(12-14-19)25-23(27)20-9-5-6-10-21(20)29-16-22(26)24-15-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSSTMJQJCIMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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